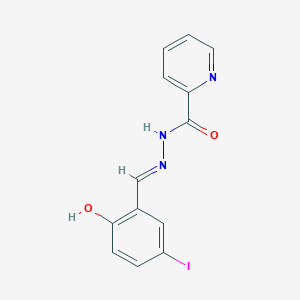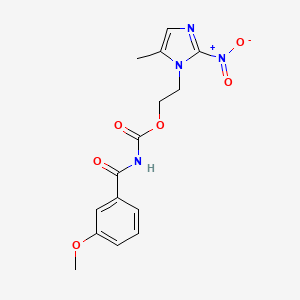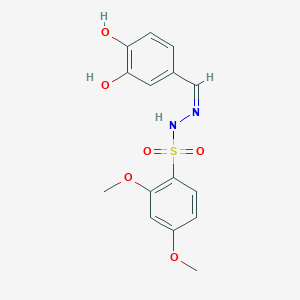![molecular formula C16H27NO2 B6014285 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol](/img/structure/B6014285.png)
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol is a chemical compound that belongs to the class of ethanolamines. This compound has been widely studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol is not fully understood. However, it has been reported to act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain, inflammation, and appetite regulation. It has also been reported to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to its potential anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its potential anti-inflammatory properties. It has also been reported to inhibit the activity of enzymes involved in oxidative stress, leading to its potential antioxidant properties. In addition, it has been reported to have anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to be stable under various conditions. It has also been reported to have low toxicity, making it suitable for in vitro and in vivo experiments. However, its potential side effects and interactions with other compounds need to be further investigated.
Direcciones Futuras
There are several future directions for the study of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol. One potential direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Another potential direction is to investigate its interactions with other compounds and its potential side effects. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and its potential anti-inflammatory, antioxidant, and anti-cancer properties have been reported. Further studies are needed to fully understand its mechanism of action, potential side effects, and interactions with other compounds.
Métodos De Síntesis
The synthesis of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol involves the reaction between 5-bromopentyl-4-isopropylphenyl ether and diethanolamine under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol has been extensively studied for its potential applications in various scientific research fields. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been used as a surfactant in various industrial applications.
Propiedades
IUPAC Name |
2-[5-(4-propan-2-ylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-14(2)15-6-8-16(9-7-15)19-13-5-3-4-10-17-11-12-18/h6-9,14,17-18H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASGSLWXYNEAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B6014203.png)
![ethyl 4-{[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6014204.png)
![{[2-({3-[(2-hydroxyethyl)thio]-5-nitrophenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B6014208.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6014214.png)
![1-ethyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6014220.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6014234.png)


![N-(3-methoxybenzyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014260.png)
![methyl N-methyl-N-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B6014265.png)
![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine](/img/structure/B6014269.png)
![2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B6014272.png)

![1-[(4-bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6014306.png)
